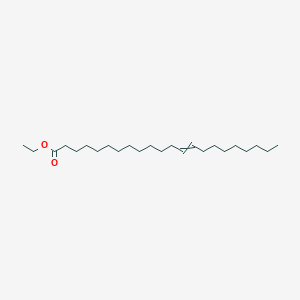![molecular formula C15H28N4O2S B15156676 N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group. This compound is often used in biotinylation processes, which involve attaching biotin to proteins and other molecules to facilitate their detection, purification, and study in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biotinamido)pentylamine typically involves the reaction of biotin with a pentylamine derivative. One common method includes dissolving biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and reacting it with a pentylamine derivative in the presence of a coupling agent like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of 5-(Biotinamido)pentylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Biotinamido)pentylamine undergoes various chemical reactions, including:
Substitution Reactions: The terminal amino group can participate in nucleophilic substitution reactions.
Conjugation Reactions: It can form covalent bonds with other molecules, such as proteins, through its biotin moiety.
Common Reagents and Conditions
Common reagents used in reactions involving 5-(Biotinamido)pentylamine include EDC, NHS, and DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the reaction .
Major Products Formed
The major products formed from reactions involving 5-(Biotinamido)pentylamine are biotinylated derivatives, which can be used in various biochemical applications .
Aplicaciones Científicas De Investigación
5-(Biotinamido)pentylamine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Used in the production of biotinylated products for research and commercial purposes
Mecanismo De Acción
The mechanism of action of 5-(Biotinamido)pentylamine involves its ability to form covalent bonds with target molecules through its terminal amino group. This allows it to act as a biotinylated linker, facilitating the attachment of biotin to various molecules. The biotin moiety can then interact with avidin or streptavidin, enabling the detection, purification, and study of the biotinylated molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Aminopentyl)biotinamide trifluoroacetate salt
- N-Biotinyl-ethylenediamine trifluoroacetate salt
- Biotin cadaverine TFA
Uniqueness
5-(Biotinamido)pentylamine is unique due to its specific structure, which includes a pentylamine linker that provides flexibility and stability in biotinylation reactions. This makes it particularly useful in applications where a stable and versatile biotinylated linker is required .
Propiedades
IUPAC Name |
N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGGWGTGOLEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)




![3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15156641.png)


![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
![(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B15156667.png)
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)

